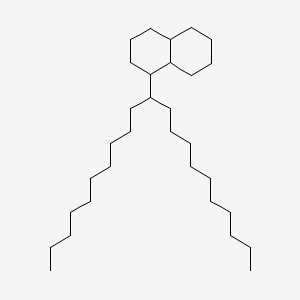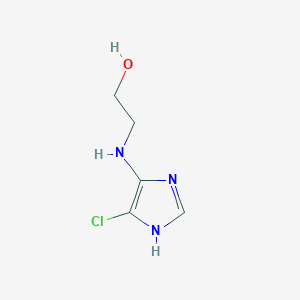![molecular formula C14H19ClN2O B13943900 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 64097-88-7](/img/structure/B13943900.png)
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2,8-diazaspiro[45]decan-1-one hydrochloride is a chemical compound known for its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of phenyl-substituted amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interactions with proteins and nucleic acids.
Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism of action of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
相似化合物的比较
Similar Compounds
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: A closely related compound with a similar spirocyclic structure.
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: Another spirocyclic compound with different substitution patterns.
Uniqueness
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
64097-88-7 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC 名称 |
2-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(6-9-15-10-7-14)8-11-16(13)12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
InChI 键 |
HBTNRCOVQPMPKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12CCN(C2=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)


![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)






![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)


